molecular formula C14H15N3O4S B2947460 (2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one CAS No. 2321336-05-2

(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one

Cat. No.: B2947460
CAS No.: 2321336-05-2
M. Wt: 321.35
InChI Key: ZZFPYQJLZUSRHB-SNAWJCMRSA-N
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Description

(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one is a complex organic compound featuring a furan ring, an imidazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazole intermediates, followed by their coupling with the azetidine ring. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one is unique due to its combination of furan, imidazole, and azetidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-16-7-6-15-14(16)22(19,20)12-9-17(10-12)13(18)5-4-11-3-2-8-21-11/h2-8,12H,9-10H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFPYQJLZUSRHB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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